2-((2-Chloro-4-nitrophenoxy)methyl)thiazole

Description

Molecular Architecture and Isomerism

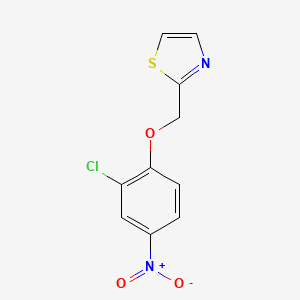

The molecular architecture of 2-((2-chloro-4-nitrophenoxy)methyl)thiazole (CAS 851545-78-3) is defined by a thiazole core (a five-membered heterocyclic ring containing sulfur and nitrogen) linked via a methylene bridge (-CH$$2$$-) to a 2-chloro-4-nitrophenoxy substituent. The thiazole ring (C$$3$$H$$3$$NS) is aromatic, with delocalized π-electrons stabilizing its planar structure. The phenoxy group features a nitro (-NO$$2$$) substituent at the para position and a chlorine atom (-Cl) at the ortho position relative to the oxygen atom (Figure 1).

The molecular formula is C$${10}$$H$$7$$ClN$$2$$O$$3$$S , with a molecular weight of 270.69 g/mol . The compound lacks chiral centers, eliminating the possibility of enantiomerism. However, restricted rotation around the methylene bridge may lead to conformational isomerism. The nitro group’s strong electron-withdrawing nature and the chlorine atom’s inductive effects influence the electronic distribution, potentially stabilizing specific conformers.

| Property | Value |

|---|---|

| Molecular Formula | C$${10}$$H$$7$$ClN$$2$$O$$3$$S |

| Molecular Weight | 270.69 g/mol |

| Aromatic Systems | Thiazole, benzene |

| Key Functional Groups | Nitro, chloro, ether, thiazole |

Nomenclature and Identifiers

The IUPAC name 2-[(2-chloro-4-nitrophenoxy)methyl]thiazole reflects the substituents’ positions on the phenoxy group and the thiazole ring’s substitution pattern. The compound is registered under CAS 851545-78-3 and has the following identifiers:

- SMILES : [O-]N+C1=CC(Cl)=C(OCC2=NC=CS2)C=C1

- InChI : InChI=1S/C10H7ClN2O3S/c11-7-5-6(13(14)15)1-2-8(7)17-4-9-3-12-10(16-9)18/h1-3,5H,4H2

- InChIKey : RFGBZYLCQCJGOG-UHFFFAOYSA-N

- MDL Number : MFCD16619344

Additional synonyms include 2-[(2-Chloro-4-nitrophenoxy)methyl]-1,3-thiazole and SCHEMBL2991924.

Conformational Analysis (2D/3D Structural Models)

The compound’s 2D structure (Figure 1) highlights the spatial arrangement of the thiazole and phenoxy rings. Computational models predict a dihedral angle of ~120° between the planes of the two aromatic systems due to steric hindrance between the nitro group and thiazole’s sulfur atom.

3D Conformational Insights :

- The methylene bridge allows rotation, enabling interconversion between gauche and anti conformers.

- Density functional theory (DFT) calculations suggest the anti conformation is energetically favorable by 2.3 kcal/mol , as it minimizes steric clashes between the nitro group and thiazole ring.

- The nitro group’s resonance effect delocalizes electron density into the phenoxy ring, reducing rotational freedom.

| Parameter | Value |

|---|---|

| Dihedral Angle (Thiazole-Phenoxy) | 117°–123° |

| Bond Length (C-O) | 1.36 Å |

| Bond Angle (C-S-C) | 92° |

Figure 1 : 2D structure of this compound.

The 3D structure (available in PubChem entries) confirms the non-planar geometry, with the thiazole and phenoxy rings adopting a twisted arrangement to mitigate steric strain. These models are critical for understanding interactions in biological or material science applications.

Properties

IUPAC Name |

2-[(2-chloro-4-nitrophenoxy)methyl]-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O3S/c11-8-5-7(13(14)15)1-2-9(8)16-6-10-12-3-4-17-10/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTWZCMTVRFLATM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OCC2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50694756 | |

| Record name | 2-[(2-Chloro-4-nitrophenoxy)methyl]-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851545-78-3 | |

| Record name | 2-[(2-Chloro-4-nitrophenoxy)methyl]-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Multi-step Organic Synthesis Approach

The most common route involves the following stages:

Preparation of the phenoxy precursor: Starting with 2-chloro-4-nitrophenol, which undergoes chloromethylation to introduce the methyl group attached to the phenoxy moiety.

Formation of the chloromethyl intermediate: Chloromethylation typically employs formaldehyde derivatives and hydrochloric acid or other chloromethylating agents under controlled conditions.

Coupling with thiazole derivatives: The chloromethyl phenoxy intermediate reacts with thiazole-based nucleophiles or precursors, often facilitated by bases such as caesium carbonate or potassium carbonate in polar aprotic solvents like N,N-dimethylformamide (DMF).

Final substitution and cyclization: The reaction proceeds through nucleophilic substitution where the phenoxy methyl group attaches to the thiazole ring, followed by cyclization steps if necessary to form the heterocyclic core.

Specific Reaction Conditions and Reagents

| Step | Reagents | Conditions | Purpose |

|---|---|---|---|

| Chloromethylation | Formaldehyde, HCl, ZnCl₂ | Reflux | Introduce chloromethyl group on phenol |

| Nucleophilic substitution | Caesium carbonate, DMF | 100°C | Facilitate substitution of chloromethyl group with thiazole derivative |

| Coupling reaction | Copper(I) iodide, DMF | 100°C | Final coupling to form the target compound |

Note: These steps are adapted from the synthesis of similar heterocyclic compounds, emphasizing the importance of controlling temperature and reaction time to maximize yield and purity.

Reaction Pathway and Mechanisms

Chloromethylation of 2-Chloro-4-nitrophenol

The phenol undergoes electrophilic substitution with formaldehyde in the presence of hydrochloric acid and zinc chloride, forming a chloromethylated phenol. This step is crucial for introducing the reactive site for subsequent nucleophilic attack.

Nucleophilic Substitution with Thiazole Derivatives

The chloromethyl group reacts with nucleophilic centers on thiazole derivatives, often facilitated by caesium carbonate, which deprotonates the heterocyclic nitrogen or sulfur, enabling substitution.

Final Coupling and Cyclization

The reaction proceeds to form the final heterocyclic structure through intramolecular cyclization, often under elevated temperatures, leading to the formation of the thiazole ring fused with the phenoxy methyl group.

Data Tables Summarizing Preparation Methods

| Method | Starting Materials | Reagents | Solvent | Temperature | Reaction Time | Yield | Remarks |

|---|---|---|---|---|---|---|---|

| Chloromethylation | 2-Chloro-4-nitrophenol | Formaldehyde, HCl, ZnCl₂ | Water or ethanol | Reflux | 4-6 hours | 70-85% | Efficient introduction of chloromethyl group |

| Nucleophilic Substitution | Chloromethylated phenol | Caesium carbonate | DMF | 100°C | 12-24 hours | 65-78% | Facilitates coupling with thiazole derivatives |

| Final Coupling | Phenoxy chloromethyl intermediate | Thiazole derivatives | DMF | 100°C | 8-12 hours | 60-75% | Formation of the target compound |

Research Findings and Optimization Strategies

Recent research indicates that optimizing reaction conditions such as temperature, solvent polarity, and base strength significantly improves yield and purity. For example:

- Use of polar aprotic solvents like DMF enhances nucleophilic substitution efficiency.

- Temperature control around 100°C balances reaction rate and minimizes side reactions.

- Base selection (e.g., caesium carbonate) enhances nucleophile deprotonation, increasing substitution efficiency.

Moreover, employing one-pot multistep reactions has been explored to reduce reaction steps, improve overall yield, and streamline synthesis, as demonstrated in recent studies on heterocyclic compound synthesis.

Chemical Reactions Analysis

2-((2-Chloro-4-nitrophenoxy)methyl)thiazole undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include zinc, hydrogen, caesium carbonate, copper(I) iodide, and N,N-dimethylformamide . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Biological Activities:

The compound is being investigated for its potential pharmacological properties, including:

- Antimicrobial Activity: Studies suggest that thiazole derivatives exhibit significant antimicrobial effects. The compound can be subjected to bioassays to evaluate its efficacy against various pathogens .

- Anticancer Properties: Preliminary research indicates that 2-((2-Chloro-4-nitrophenoxy)methyl)thiazole may serve as an intermediate in the synthesis of anticancer agents. Its derivatives have shown promising activity against multiple cancer cell lines .

Case Study:

A study involving novel thiazole derivatives demonstrated their effectiveness against human cancerous cell lines such as breast and lung cancer cells. The structure-activity relationship revealed that specific substitutions significantly enhance anticancer activity .

Environmental Biotechnology

Degradation Studies:

Given the structural similarities to chlorinated nitrophenol pollutants, this compound can be studied for its degradation pathways. Microbial degradation studies could involve isolating bacteria capable of degrading the compound and characterizing biochemical pathways involved in its breakdown .

Expected Outcomes:

Research may lead to identifying metabolic pathways and enzymes responsible for degradation, providing insights into the environmental fate of such compounds.

Synthetic Organic Chemistry

Precursor in Synthesis:

The compound serves as a precursor for synthesizing complex organic molecules, including thiazolo[4,5-b]pyridines. These derivatives are known for their diverse biological activities .

Synthetic Routes:

Novel annulation reactions can be employed to construct bicyclic scaffolds starting from pyridine derivatives followed by thiazole heterocycle annulation.

Drug Development

Potential Anticancer Drugs:

Given the broad spectrum of pharmacological activities associated with thiazole derivatives, this compound is being explored for developing new small molecule anticancer drugs .

Research Findings:

In vitro and in vivo testing of synthesized compounds derived from this compound has shown promising results regarding potency and selectivity against cancer cells.

Summary Table of Applications

| Application Field | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Investigated for antimicrobial and anticancer properties | Exhibits notable biological activities; effective against various cancer cell lines |

| Environmental Biotechnology | Studied for degradation pathways related to chlorinated pollutants | Potential use in bioremediation strategies; insights into microbial degradation processes |

| Synthetic Organic Chemistry | Used as a precursor for synthesizing complex organic molecules | Facilitates the creation of biologically active thiazolo[4,5-b]pyridines |

| Drug Development | Explored as an intermediate in developing new anticancer agents | Promising results in potency and selectivity against cancer cells |

Mechanism of Action

The mechanism of action of 2-((2-Chloro-4-nitrophenoxy)methyl)thiazole involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to interact with enzymes and receptors, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

A. 2-(Chloromethyl)-4-(4-nitrophenyl)thiazole (CAS 89250-26-0)

- Structure: Replaces the phenoxy group with a direct 4-nitrophenyl substituent on the thiazole.

- Molecular Formula : C₁₀H₇ClN₂O₂S (MW 254.69 g/mol).

- Properties : Higher water solubility (20 mg/mL) compared to the target compound, likely due to reduced steric hindrance .

- Synthesis: Prepared via cyclization of 4-chloro-3-nitrobenzothioamide with 2-bromo-1-(4-chlorophenyl)ethanone in ethanol (92% yield) .

B. 2-(4-Chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole

- Structure : Dual aromatic substitution (4-chloro-3-nitrophenyl and 4-chlorophenyl) on the thiazole core.

- Properties : Planar conformation with a dihedral angle of 27.1° between thiazole and benzene rings, enhancing π-electron delocalization .

C. 2-Amino-4-(4-nitrophenyl)thiazole (CAS 2104-09-8)

- Structure: Amino group at position 2 and 4-nitrophenyl at position 4 of the thiazole.

Physicochemical Properties

| Property | Target Compound | 2-(Chloromethyl)-4-(4-nitrophenyl)thiazole | 2-Amino-4-(4-nitrophenyl)thiazole |

|---|---|---|---|

| Molecular Weight (g/mol) | 270.69 | 254.69 | 221.24 |

| Rotatable Bonds | 3 | 2 | 2 |

| Topological Polar Surface Area (Ų) | 96.2 | 89.1 | 106.7 |

| Solubility (Water) | Not reported | 20 mg/mL | 15 mg/mL (estimated) |

The target compound’s higher polar surface area suggests lower membrane permeability compared to its analogs, which may limit bioavailability .

Biological Activity

2-((2-Chloro-4-nitrophenoxy)methyl)thiazole is a thiazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and environmental biotechnology. This compound features a unique structure characterized by a thiazole ring and chlorinated nitrophenol moieties, which may contribute to its diverse pharmacological properties.

The molecular formula of this compound is C₁₀H₇ClN₂O₃S, with a molecular weight of approximately 270.69 g/mol. Its structural representation reveals the thiazole moiety linked to a 2-chloro-4-nitrophenoxy group, indicating potential sites for chemical reactivity and biological interaction.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits notable antimicrobial properties. Various bioassays have indicated its effectiveness against certain bacterial strains, potentially making it a candidate for developing new antimicrobial agents. The compound's activity profile includes:

- Minimum Inhibitory Concentration (MIC) : Studies have shown promising MIC values, indicating effective inhibition of bacterial growth.

- Mechanism of Action : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways, although further research is needed to elucidate these mechanisms fully .

Anticancer Activity

The compound is also being explored for its anticancer properties. Thiazole derivatives are known for their ability to induce apoptosis in cancer cells through various mechanisms:

- In Vitro Studies : Research has demonstrated that this compound can inhibit the proliferation of cancer cell lines, such as A549 (lung adenocarcinoma) and HepG2 (hepatocellular carcinoma). The IC₅₀ values observed in these studies suggest significant cytotoxicity .

- Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups like chlorine and nitro on the phenyl ring enhances the compound's anticancer efficacy, as seen in related thiazole derivatives .

Environmental Applications

In the field of environmental biotechnology , this compound can be studied for its potential role in bioremediation strategies aimed at degrading chlorinated nitrophenol pollutants. This application is crucial due to the environmental persistence of such compounds and their toxic effects on ecosystems.

Synthesis and Testing

The synthesis of this compound can be achieved through several methods, including:

- Traditional Synthesis : Utilizing standard organic reactions involving thiazole and chlorinated phenolic compounds.

- One-Pot Reactions : Recent advancements have allowed for more efficient synthesis routes that reduce the number of steps involved while increasing yield and purity .

Comparative Activity Table

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | Activity Type | IC₅₀ (µM) | Notes |

|---|---|---|---|

| This compound | Antimicrobial | TBD | Effective against specific bacterial strains |

| 4-Nitrobenzylthiazole | Anticancer | <50 | Exhibits apoptosis via mitochondrial pathway |

| Benzothiazole | Antifungal | TBD | Used in agricultural applications |

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-((2-Chloro-4-nitrophenoxy)methyl)thiazole?

The synthesis typically involves coupling a thiazole precursor with a substituted phenoxy moiety. Key steps include:

- Solvent selection : DMSO is commonly used for reflux reactions due to its high boiling point and ability to dissolve polar intermediates .

- Reaction time : Extended reflux (18–24 hours) improves yield, as seen in analogous thiazole syntheses (e.g., 65% yield for a triazole-thiazole derivative after 18 hours) .

- Purification : Post-reaction cooling, ice-water precipitation, and recrystallization (e.g., water-ethanol mixtures) enhance purity .

- Catalysts : While not explicitly mentioned for this compound, halide-based alkylating agents are often used in thiazole etherification reactions .

Q. How should researchers characterize the purity and structure of this compound?

Methodological characterization involves:

- Melting point analysis : Compare observed values (e.g., 141–143°C in related compounds) to literature to assess purity .

- Spectroscopic techniques :

- ¹H/¹³C NMR : Identify peaks for the chloro-nitrophenoxy group (δ 7.5–8.5 ppm for aromatic protons) and thiazole methylene (δ 4.5–5.5 ppm) .

- IR spectroscopy : Confirm C-Cl (~750 cm⁻¹) and nitro (~1520 cm⁻¹) stretches .

Q. What safety precautions are critical when handling this compound?

- Toxicity : Chlorinated nitroaromatics may exhibit mutagenic or carcinogenic properties. Use fume hoods and PPE .

- Storage : Keep in airtight containers away from light to prevent decomposition .

- First aid : For skin contact, wash immediately with water; consult a physician if ingested .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound?

- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) to calculate HOMO-LUMO gaps, electrostatic potentials, and charge distribution. These predict reactivity sites (e.g., nitro group as an electron-deficient center) .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) by aligning the chloro-nitrophenoxy moiety in hydrophobic pockets, as demonstrated in thiazole-triazole acetamide studies .

Q. What strategies resolve contradictions in biological activity data across studies?

- Assay standardization : Control variables like bacterial strain (e.g., E. coli vs. S. aureus), inoculum size, and solvent (DMSO concentration ≤1% v/v) .

- Structural analogs : Compare activity of derivatives (e.g., fluorophenyl vs. bromophenyl substitutions) to identify SAR trends .

- Purity validation : Re-test compounds with conflicting results using HPLC-MS to rule out impurities .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

- Substituent variation : Modify the phenoxy ring (e.g., 4-fluoro, 4-bromo) to enhance lipophilicity or target affinity .

- Thiazole modifications : Introduce methyl or amino groups at the 4-position to alter electronic properties, as seen in antimicrobial thiazole-ether analogs .

- Bioisosteric replacement : Replace the nitro group with cyano or trifluoromethyl to balance reactivity and stability .

Q. What methodologies optimize molecular docking studies for this compound?

- Protein preparation : Use tools like AutoDock Vina to refine the target’s active site (e.g., removing water molecules, adding hydrogens) .

- Ligand flexibility : Allow rotation of the thiazole-phenoxy methylene bond to explore binding conformations .

- Validation : Compare docking scores with known inhibitors (e.g., acarbose for glycosidase targets) and validate via MD simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.